N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents . The presence of the imidazole ring suggests that it might have applications in medicinal chemistry, as imidazole rings are found in many important biomolecules and drugs .
Molecular Structure Analysis
The compound contains several functional groups, including an imidazole ring, a sulfonamide group, and a fluorophenyl group . These groups could potentially influence the compound’s reactivity and interactions with other molecules.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, affecting its solubility and distribution in the body.Scientific Research Applications
Synthesis of Heterocyclic Compounds
One area of research involves the synthesis and characterization of imidazole derivatives for their potential as radiosensitizers and anticarcinogenic agents. For instance, studies have reported the synthesis of 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles, exhibiting considerable in vitro anticancer activity against human liver cancer Hep G2 cell line and melanoma cell lines. These compounds, including 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole, have shown effectiveness in enhancing DNA fragmentation, acting as potential derivatives for hepatocellular carcinoma treatment (Majalakere et al., 2020).
Antimicrobial and Antiproliferative Agents
Another study focused on the design, synthesis, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives, demonstrating their effectiveness as antimicrobial and antiproliferative agents. These derivatives, incorporating sulfonamides and various biologically active moieties, have been evaluated for their cytotoxic activity against different human cell lines, showing significant activity (Abd El-Gilil, 2019).
Biocatalysis in Drug Metabolism
The application of biocatalysis to drug metabolism has also been investigated, where microbial-based surrogate biocatalytic systems were used to produce mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach facilitates the production of metabolites in sufficient amounts for structural characterization by nuclear magnetic resonance spectroscopy, supporting the full characterization of metabolites in drug development processes (Zmijewski et al., 2006).
Electrophysiological Activity
Research into the cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides has shown that compounds in this class can exhibit potency comparable to known selective class III agents, indicating their potential as electrophysiological agents in cardiac applications (Morgan et al., 1990).
Mechanism of Action
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S/c1-18-8-13(16-10-18)21(19,20)17-9-14(6-7-14)11-2-4-12(15)5-3-11/h2-5,8,10,17H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSNRNHICOYTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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